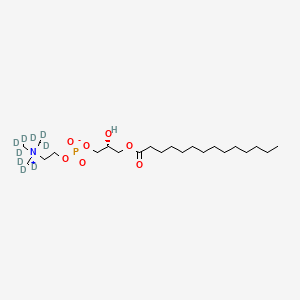

Lovastatin-d3 hydroxy acid (sodium)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

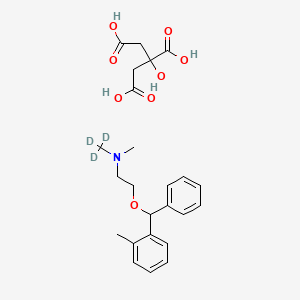

ロバスタチン-d3 ヒドロキシ酸(ナトリウム)は、ロバスタチンヒドロキシ酸ナトリウムの重水素標識誘導体です。ロバスタチンは、コレステロール値を低下させ、心臓血管疾患のリスクを軽減するために使用されるよく知られたスタチン薬です。 ロバスタチン-d3 ヒドロキシ酸(ナトリウム)の重水素標識は、その安定性を高め、より正確な薬物動態および代謝研究を可能にします .

準備方法

合成経路と反応条件

ロバスタチン-d3 ヒドロキシ酸(ナトリウム)の合成には、ロバスタチンヒドロキシ酸ナトリウム分子に重水素原子を組み込むことが含まれます。これは、重水素化試薬や溶媒を使用するなど、さまざまな合成経路を通じて達成できます。 反応条件には、通常、触媒の使用と、重水素原子の効率的な組み込みを確保するための特定の温度および圧力設定が含まれます .

工業的生産方法

ロバスタチン-d3 ヒドロキシ酸(ナトリウム)の工業的生産は、ラボでの合成と同様の原理に従いますが、より大規模です。このプロセスには、ロバスタチンの生産のためのAspergillus terreusの醗酵、続いて重水素原子を導入するための化学修飾が含まれます。 最終製品は、研究および医薬品用途のために精製および製剤化されます .

化学反応の分析

反応の種類

ロバスタチン-d3 ヒドロキシ酸(ナトリウム)は、次を含むさまざまな化学反応を起こします。

酸化: この化合物は、さまざまな代謝産物を形成するために酸化される可能性があります。

還元: 還元反応は、この化合物をラクトン型に戻すことができます。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな触媒が含まれます。 反応条件は目的の生成物によって異なりますが、一般的に制御された温度とpHレベルが含まれます .

主な生成物

これらの反応から生成される主な生成物には、ロバスタチン-d3 ヒドロキシ酸(ナトリウム)のさまざまな代謝産物が含まれ、これらはさらに薬理学的試験に使用できます .

科学研究用途

ロバスタチン-d3 ヒドロキシ酸(ナトリウム)は、さまざまな科学研究用途があります。

化学: ロバスタチンとその代謝産物の定量化のための分析化学における基準物質として使用されます。

生物学: 細胞プロセスと代謝経路に対するその影響について研究されています。

医学: 高脂血症および心臓血管疾患の治療における潜在的な治療効果について調査されています。

科学的研究の応用

Lovastatin-d3 hydroxy acid (sodium) has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of lovastatin and its metabolites.

Biology: Studied for its effects on cellular processes and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects in treating hyperlipidemia and cardiovascular diseases.

Industry: Used in the development of new pharmaceutical formulations and drug delivery systems

作用機序

ロバスタチン-d3 ヒドロキシ酸(ナトリウム)は、酵素3-ヒドロキシ-3-メチルグルタリル-コエンザイムAレダクターゼ(HMG-CoAレダクターゼ)を阻害することによって効果を発揮します。この酵素は、HMG-CoAをメバロネートに変換する反応を触媒し、これはコレステロール生合成の重要なステップです。 この酵素を阻害することにより、ロバスタチン-d3 ヒドロキシ酸(ナトリウム)は肝臓でのコレステロールの産生を減らし、血中コレステロール値を低下させます .

類似の化合物との比較

類似の化合物

ロバスタチン-d3 ヒドロキシ酸(ナトリウム)に類似した化合物には以下が含まれます。

- アトルバスタチン

- プラバスタチン

- ロサルバスタチン

- フルバスタチン

- シンバスタチン

独自性

ロバスタチン-d3 ヒドロキシ酸(ナトリウム)は、重水素標識されているため、その安定性を高め、より正確な薬物動態および代謝研究を可能にするという点で独自です。 これは、薬物の代謝と分布を正確に測定することが重要な研究環境では、貴重なツールとなります .

類似化合物との比較

Similar Compounds

Similar compounds to lovastatin-d3 hydroxy acid (sodium) include:

- Atorvastatin

- Pravastatin

- Rosuvastatin

- Fluvastatin

- Simvastatin

Uniqueness

Lovastatin-d3 hydroxy acid (sodium) is unique due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic and metabolic studies. This makes it a valuable tool in research settings where accurate measurement of drug metabolism and distribution is critical .

特性

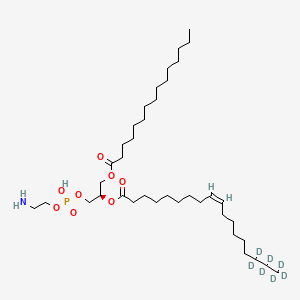

分子式 |

C24H38NaO6 |

|---|---|

分子量 |

448.6 g/mol |

InChI |

InChI=1S/C24H38O6.Na/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28;/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28);/t14-,15?,16-,18+,19+,20-,21-,23-;/m0./s1/i3D3; |

InChIキー |

PDWLGNSFYLIXBF-QRVNCVFZSA-N |

異性体SMILES |

[2H]C([2H])([2H])C(CC)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)C.[Na] |

正規SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)C.[Na] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[[2-[12-[4-[(2-aminophenyl)carbamoyl]anilino]-12-oxododecoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B12417513.png)

![2-[4-[(Z)-2-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine oxide](/img/structure/B12417516.png)

![disodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B12417556.png)